REACTION_CXSMILES
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[I:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.[CH3:13][CH2:14]O>>[CH2:13]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:2]=1[I:1])[CH3:14]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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IC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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150 mL
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Type
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reactant
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 48 h
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Duration
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48 h
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Type
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CUSTOM
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Details
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After removal of the EtOH in vacuo
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Type
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ADDITION
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Details
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the residue is diluted with water (125 mL)
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Type
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EXTRACTION
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Details
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extracted with EtOAc (3×75 mL)
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Type
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WASH
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Details
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The organic extracts are washed with water (2×50 mL) and brine (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
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Concentrated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(C)OC(C1=C(C(=CC=C1)C)I)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |